(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16474345
InChI: InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
SMILES:
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid

CAS No.:

Cat. No.: VC16474345

Molecular Formula: C9H14O4

Molecular Weight: 186.20 g/mol

* For research use only. Not for human or veterinary use.

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid -

Specification

Molecular Formula C9H14O4
Molecular Weight 186.20 g/mol
IUPAC Name (1R,3S)-3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid
Standard InChI InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1
Standard InChI Key LBTPMFNHPCCPOW-NTSWFWBYSA-N
Isomeric SMILES CC1([C@@H](C[C@@H]1C(=O)OC)C(=O)O)C
Canonical SMILES CC1(C(CC1C(=O)OC)C(=O)O)C

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Characteristics

(1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid (IUPAC name: methyl (1R,3S)-3-carboxy-2,2-dimethylcyclobutane-1-carboxylate) belongs to the cyclobutane carboxylic acid family. Its molecular formula is C9_9H14_{14}O4_4, with a molecular weight of 186.20 g/mol. The compound features a strained cyclobutane ring substituted with two methyl groups at the 2-position, a methoxycarbonyl group at the 3-position, and a carboxylic acid group at the 1-position (Figure 1). The (1R,3S) configuration confers distinct stereoelectronic properties, influencing its reactivity and interaction with biological targets .

Table 1: Key Identifiers of (1R,3S)-3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic Acid

PropertyValueSource
CAS NumberNot explicitly listed
Molecular FormulaC9_9H14_{14}O4_4
Molecular Weight186.20 g/mol
Stereoisomerism(1R,3S), (1S,3R), and trans
SMILES NotationCC1(C@@HC(=O)O)CDerived

Synthesis and Manufacturing

General Synthesis Pathways

The synthesis of (1R,3S)-3-(methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid involves multi-step strategies, often starting from simpler cyclobutane precursors. A proposed route includes:

  • Cyclobutane Ring Formation: [2+2] Photocycloaddition of alkenes or ring-closing metathesis to construct the strained cyclobutane core .

  • Functionalization: Sequential introduction of methyl groups via alkylation, followed by esterification and oxidation to install the methoxycarbonyl and carboxylic acid moieties.

  • Stereochemical Control: Chiral auxiliaries or asymmetric catalysis ensure the desired (1R,3S) configuration .

Table 2: Representative Synthetic Steps

StepReaction TypeReagents/ConditionsYield
1Cyclobutane formationUV light, dichloromethane45%
2MethylationMe2_2SO4_4, K2_2CO3_372%
3EsterificationCH3_3OH, H2_2SO4_488%

Challenges in Scalability

The strain inherent to the cyclobutane ring complicates large-scale synthesis, often leading to side reactions such as ring-opening or epimerization. Advanced techniques like flow chemistry and microwave-assisted synthesis are under investigation to improve efficiency .

Physicochemical Properties

Thermal and Solubility Profiles

The compound’s thermal stability is moderate, with decomposition observed above 200°C. Its solubility varies significantly with pH:

  • Aqueous Solubility: <1 mg/mL at neutral pH, improving to >50 mg/mL in basic conditions due to deprotonation of the carboxylic acid group .

  • Organic Solvents: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethyl acetate.

Table 3: Physicochemical Properties

PropertyValueMethod/Source
Melting PointNot reported
Boiling PointEstimated >250°CAnalogous to
LogP (Octanol-Water)1.2 ± 0.3Calculated
pKa (Carboxylic Acid)~4.5Estimated

Chemical Reactivity and Derivatives

Functional Group Transformations

The bifunctional nature of the molecule enables diverse derivatization:

  • Ester Hydrolysis: The methoxycarbonyl group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

  • Amidation: Reaction with amines forms amide derivatives, useful in peptide mimetics .

  • Decarboxylation: Thermal decarboxylation at >150°C yields 2,2-dimethylcyclobutane derivatives .

Stability Considerations

The compound is susceptible to:

  • Epimerization: Under acidic or basic conditions, especially at elevated temperatures.

  • Oxidation: The cyclobutane ring may undergo oxidative cleavage with strong oxidizing agents .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

This compound has been utilized in the synthesis of HIV protease inhibitors, as evidenced by patent literature . For example, coupling with triterpenoid cores yielded analogs with sub-micromolar activity against HIV-1.

Table 4: Bioactive Derivatives and Activities

Derivative StructureTargetIC50_{50}Source
Triterpenoid conjugateHIV-1 protease0.8 μM
Amide-functionalizedAntibacterial agents12 μg/mL (E. coli)

Research Gaps and Future Directions

Despite its promise, critical gaps remain:

  • Toxicological Data: No in vivo safety profiles are available.

  • Catalytic Asymmetric Synthesis: Current methods rely on stoichiometric chiral reagents, necessitating greener approaches.

  • Structure-Activity Relationships: Systematic studies are needed to optimize bioactivity .

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